

V-0219 Enantiomers: A Comparative Analysis in Functional Assays

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Compound of Interest

Compound Name: (R)-V-0219 hydrochloride

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A guide for researchers and drug development professionals on the functional characteristics of V-0219 enantiomers, potent positive allosteric modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

V-0219, also known as compound 9, is a small molecule positive allosteric modulator (PAM) of the GLucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] As V-0219 possesses a stereocenter, understanding the pharmacological activity of its individual enantiomers, (S)-V-0219 and (R)-V-0219, is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the two enantiomers based on available functional assay data.

In Vitro Functional Activity

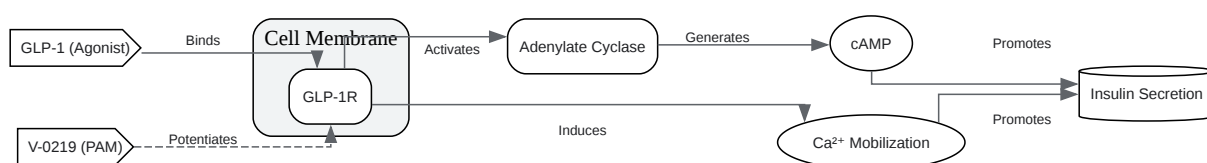
The functional potency of the (S) and (R) enantiomers of V-0219 has been assessed in cell-based assays measuring the potentiation of GLP-1R activation. In a key study, both enantiomers were evaluated for their ability to enhance GLP-1-induced calcium mobilization in HEK-293 cells stably expressing the human GLP-1R.

Enantiomer	Assay Type	Cell Line	Parameter	Value (nM)
(S)-V-0219	Calcium Mobilization	HEK-293 hGLP-1R	EC50	10
(R)-V-0219	Calcium Mobilization	HEK-293 hGLP-1R	EC50	10

The data reveals that both the (S) and (R) enantiomers of V-0219 exhibit identical potency in potentiating GLP-1R-mediated calcium flux, with an EC50 value of 10 nM for both.^{[1][2]} Despite this comparable in vitro activity, the (S)-enantiomer was selected for further in vivo evaluation, where it demonstrated oral efficacy in animal models.^{[1][4]}

Signaling Pathway and Experimental Workflow

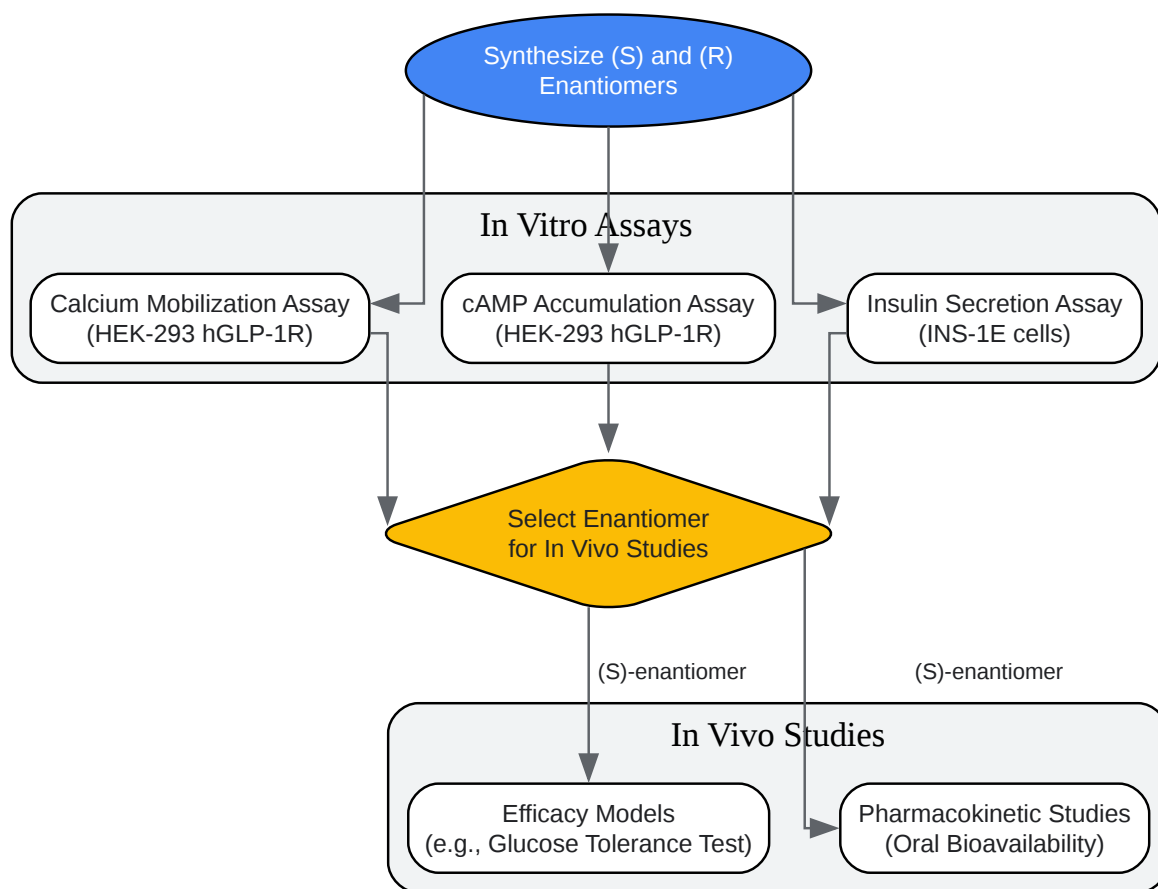
The mechanism of action of V-0219 involves the positive allosteric modulation of the GLP-1R, a G-protein coupled receptor. Upon binding of the endogenous agonist GLP-1, the receptor activates downstream signaling cascades, primarily through G α s, leading to the production of cyclic AMP (cAMP) and mobilization of intracellular calcium. These events ultimately culminate in enhanced glucose-dependent insulin secretion from pancreatic beta cells. V-0219 enhances the signaling response to GLP-1, thereby amplifying its therapeutic effects.



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GLP-1R signaling pathway modulated by V-0219.

The functional characterization of V-0219 enantiomers typically follows a multi-step experimental workflow, beginning with cell-based assays to determine in vitro potency and followed by in vivo studies to assess efficacy and oral bioavailability.



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Experimental workflow for V-0219 enantiomer characterization.

Experimental Protocols

Detailed methodologies for the key functional assays are outlined below. These protocols are based on standard practices for evaluating GLP-1R modulators.

Calcium Mobilization Assay

This assay measures the ability of compounds to potentiate GLP-1-induced intracellular calcium flux in cells expressing the GLP-1R.

- **Cell Culture:** HEK-293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 96-well plates.

- **Compound Preparation:** Serial dilutions of the V-0219 enantiomers are prepared in assay buffer.
- **Assay Procedure:**
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - The test compounds (V-0219 enantiomers) are added to the cells and incubated for a short period.
 - A sub-maximal concentration (e.g., EC25) of GLP-1 is then added to stimulate the receptor.
 - Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
- **Data Analysis:** The fluorescence signal is normalized, and dose-response curves are generated to determine the EC50 values for the potentiation of the GLP-1 response.

cAMP Accumulation Assay

This assay quantifies the potentiation of GLP-1-induced cyclic AMP production.

- **Cell Culture:** HEK-293 cells expressing the hGLP-1R are seeded in 96-well plates.
- **Compound Preparation:** Serial dilutions of the V-0219 enantiomers are prepared.
- **Assay Procedure:**
 - Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - The V-0219 enantiomers are added, followed by varying concentrations of GLP-1.
 - The cells are incubated to allow for cAMP accumulation.
 - Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

- **Data Analysis:** Dose-response curves of GLP-1 in the presence and absence of the V-0219 enantiomers are plotted to determine the extent of potentiation.

Insulin Secretion Assay

This assay assesses the ability of the compounds to enhance glucose-stimulated insulin secretion from a pancreatic beta-cell line.

- **Cell Culture:** An insulin-secreting cell line, such as INS-1E, is cultured and seeded in 24- or 48-well plates.
- **Compound Preparation:** Dilutions of the V-0219 enantiomers are prepared in a low-glucose buffer.
- **Assay Procedure:**
 - Cells are pre-incubated in a low-glucose buffer.
 - The buffer is replaced with solutions containing low or high glucose, GLP-1, and the V-0219 enantiomers.
 - After incubation, the supernatant is collected.
 - The concentration of secreted insulin in the supernatant is measured by ELISA or radioimmunoassay.
- **Data Analysis:** The amount of insulin secreted under different conditions is compared to determine the potentiation of glucose-stimulated insulin secretion by the V-0219 enantiomers.

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